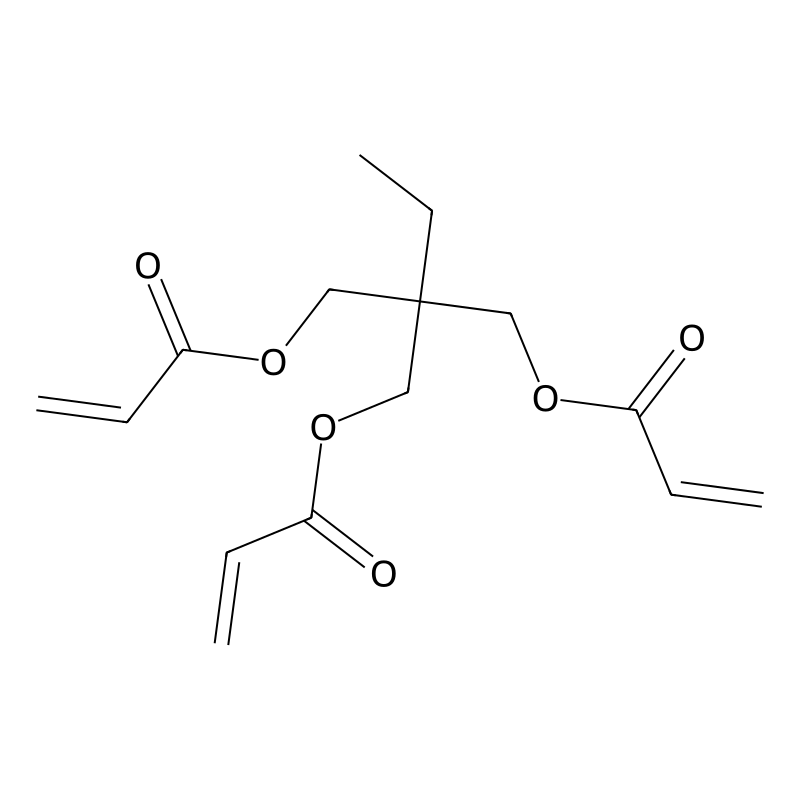

Trimethylolpropane triacrylate

Content Navigation

Difunctional or methacrylate diluents often compromise cure speed or film durability in UV/EB formulations. Trimethylolpropane triacrylate (TMPTA) is the trifunctional monomer that simultaneously reduces viscosity and boosts crosslink density for high-performance coatings, inks, and 3D printing.

- Rapid radical polymerization prevents smearing in high-speed UV lines.

- High crosslink density ensures extreme hardness, scratch, and chemical resistance.

- Low viscosity (60-110 mPa·s) supports spray and inkjet processing.

Procure high-purity TMPTA from SMolecule with global shipping.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Trimethylolpropane triacrylate (TMPTA, CAS 15625-89-5) is a core trifunctional monomer widely utilized as a reactive diluent and crosslinking agent in radiation-curable (UV/EB) systems. Characterized by its three highly reactive acrylate groups, TMPTA rapidly polymerizes to form a dense, three-dimensional network. From a procurement baseline, TMPTA offers a dynamic viscosity of approximately 60–110 mPa·s at 25°C, making it highly processable compared to higher-functionality oligomers. Its primary industrial value lies in its ability to simultaneously reduce formulation viscosity and increase the final cured product's hardness, chemical resistance, and crosslink density, serving as a foundational building block in modern inks, coatings, and photopolymers [1].

Procurement Fit

Substituting TMPTA with generic alternatives frequently results in critical failures in either manufacturing processability or final material performance. Replacing TMPTA with difunctional monomers like 1,6-Hexanediol diacrylate (HDDA) or Dipropylene glycol diacrylate (DPGDA) drastically reduces the crosslink density, leading to softer films that fail chemical and abrasion resistance benchmarks [1]. Conversely, substituting it with its methacrylate analog, Trimethylolpropane trimethacrylate (TMPTMA), introduces steric hindrance that severely depresses the radical polymerization rate, causing unacceptable bottlenecks in high-speed UV curing lines [2]. Finally, utilizing higher-functionality acrylates like Pentaerythritol triacrylate (PETA) to maintain crosslink density often spikes the formulation's viscosity beyond the operational limits of spray or inkjet equipment, necessitating the undesirable addition of volatile non-reactive solvents.

Substitution Risk

Cure Speed and Reactivity

In photopolymerization systems, the choice between acrylate and methacrylate analogs strictly dictates production line speeds. TMPTA lacks the alpha-methyl group present in its methacrylate counterpart (TMPTMA). This structural difference means TMPTA does not suffer from the steric hindrance that inhibits radical generation in methacrylates, resulting in a significantly faster polymerization rate under UV or electron-beam (EB) initiation [1].

| Evidence Dimension | Radical polymerization reactivity / Cure speed |

| Target Compound Data | High reaction rate (unhindered acrylate double bonds) |

| Comparator Or Baseline | TMPTMA (sterically hindered by alpha-methyl groups) |

| Quantified Difference | Acrylates typically cure at multiples of the rate of methacrylates under identical UV exposure |

| Conditions | UV or EB initiated free-radical polymerization |

Procurement teams specifying for high-throughput printing or coating lines must select TMPTA over TMPTMA to prevent curing bottlenecks and ensure full conversion at high line speeds.

Viscosity and Processability

Achieving high crosslink density often requires high-functionality monomers, which typically increase formulation viscosity. TMPTA provides a trifunctional architecture but maintains a dynamic viscosity of 60–110 mPa·s at 25°C . In contrast, other common trifunctional monomers like Pentaerythritol triacrylate (PETA) exhibit significantly higher viscosities, often requiring elevated temperatures or the addition of non-reactive solvents to process effectively [1].

| Evidence Dimension | Dynamic Viscosity at 25°C |

| Target Compound Data | 60–110 mPa·s |

| Comparator Or Baseline | PETA (typically >500 mPa·s or semi-solid depending on hydroxyl content) |

| Quantified Difference | TMPTA offers an order of magnitude lower viscosity than PETA |

| Conditions | Measured at 25°C under standard atmospheric conditions |

Enables the formulation of high-crosslink-density resins that remain compatible with low-viscosity application methods like inkjet printing or spray coating without requiring volatile solvents.

Crosslink Density and Hardness

When selecting a reactive diluent, buyers must balance viscosity reduction with the mechanical integrity of the final cured film. While difunctional monomers like 1,6-Hexanediol diacrylate (HDDA) offer lower viscosity than TMPTA, they produce a looser polymer network. TMPTA’s three acrylate groups generate a highly dense three-dimensional crosslinked network, which translates to substantially higher surface hardness, scratch resistance, and chemical resistance than HDDA-based formulations [1].

| Evidence Dimension | Functionality and Network Density |

| Target Compound Data | Trifunctional (3 reactive sites per molecule) |

| Comparator Or Baseline | HDDA (Difunctional, 2 reactive sites per molecule) |

| Quantified Difference | TMPTA yields a tighter 3D crosslinked network, directly increasing final film hardness and solvent resistance |

| Conditions | Post-UV/EB curing in standardized coating formulations |

Critical for industrial hardcoats and protective finishes where substituting a trifunctional monomer with a difunctional one would result in product failure during abrasion or chemical exposure testing.

Flexographic & Inkjet UV Inks

TMPTA is the required choice for high-speed printing operations where rapid cure response is mandatory. Its unhindered acrylate functionality ensures immediate polymerization under UV exposure, preventing smearing and allowing for faster line speeds than methacrylate alternatives.

Industrial Hardcoats & Wood Finishes

In formulations requiring extreme durability, TMPTA acts as the primary crosslinking agent. Its trifunctional nature generates a dense polymer network that provides the necessary scratch, abrasion, and chemical resistance that difunctional diluents like HDDA cannot achieve [1].

3D Printing Photopolymer Resins

For additive manufacturing, TMPTA serves as a critical reactive diluent. It lowers the overall viscosity of the resin vat—ensuring proper flow and recoating between layers—while maintaining the high crosslink density required for the structural integrity of the printed part [1].

Application Fit Matrix

Physical Description

Color/Form

XLogP3

Density

LogP

Odor

UNII

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Vapor Pressure

Pictograms

Irritant

Impurities

Other CAS

Wikipedia

Methods of Manufacturing

General Manufacturing Information

All other basic organic chemical manufacturing

Miscellaneous manufacturing

Paint and coating manufacturing

Plastic material and resin manufacturing

Primary metal manufacturing

Printing and related support activities

Printing ink manufacturing

2-Propenoic acid, 1,1'-[2-ethyl-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester: ACTIVE

Ethylenimine and propylenimine react with trifunctional acrylates, such as 2-ethyl-2-(hydroxymethyl)-1,3-propanediol triacrylate ... to produce trifunctional aziridines.

Explore Compound Types